molecular formula C10H8BrClN6O B13877241 4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13877241
M. Wt: 343.57 g/mol
InChI Key: RCXFRPVYBOANFV-UHFFFAOYSA-N
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Description

4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound that features a unique combination of imidazole, pyridine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the imidazole ring followed by the introduction of the pyridine and oxadiazole moieties. Key steps often involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8BrClN6O

Molecular Weight

343.57 g/mol

IUPAC Name

4-(6-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H8BrClN6O/c1-2-18-4-3-5(11)14-8(12)6(4)15-10(18)7-9(13)17-19-16-7/h3H,2H2,1H3,(H2,13,17)

InChI Key

RCXFRPVYBOANFV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=NC(=C2N=C1C3=NON=C3N)Cl)Br

Origin of Product

United States

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